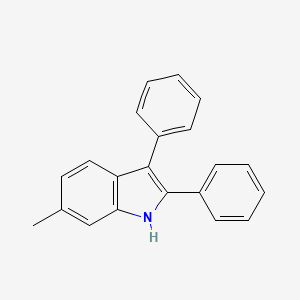

6-Methyl-2,3-diphenyl-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54879-92-4 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

6-methyl-2,3-diphenyl-1H-indole |

InChI |

InChI=1S/C21H17N/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14,22H,1H3 |

InChI Key |

GFFGBTHIMXZDGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2,3 Diphenyl 1h Indole and Substituted Diarylindole Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to Diarylindoles

Classical methods for indole synthesis have been adapted for the preparation of 2,3-diarylindoles, including the Fischer indole synthesis and variations of the Bischler-Möhlau and Hemetsberger syntheses.

Modifications of Fischer Indole Synthesis for 2,3-Substitution

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, is a prominent method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org For the synthesis of 2,3-disubstituted indoles, such as 6-methyl-2,3-diphenyl-1H-indole, unsymmetrical ketones are employed, which can lead to two regioisomeric products. thermofisher.com The regioselectivity of the reaction is influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. thermofisher.com

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a cyclic nih.govnih.gov-sigmatropic rearrangement yield a diimine intermediate. This intermediate then cyclizes to form an aminoacetal, which, upon elimination of ammonia (B1221849) under acidic catalysis, results in the formation of the aromatic indole ring. wikipedia.org A significant modification to the classical Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of N-arylhydrazones in the traditional pathway and expands the scope of the reaction. wikipedia.org A series of 2,3-diaryl-substituted indoles have been synthesized using methods including the Fischer indole synthesis. researchgate.net Furthermore, a tandem hydroformylation–Fischer indolisation protocol has been developed for the synthesis of 2,3-disubstituted indoles from olefins and hydrazines. rsc.orgsci-hub.se

Solid-phase synthesis using a "traceless" silicon linker has also been employed for the preparation of 2,3-disubstituted indoles via the Fischer indole synthesis. nih.govelsevierpure.com This approach is enhanced by placing an oxygen atom in the spacer/linker to improve solvation during the solid-phase synthesis. nih.govelsevierpure.com

Table 1: Examples of Fischer Indole Synthesis Modifications for 2,3-Disubstituted Indoles

| Modification | Description | Key Features |

| Classical Approach | Reaction of a substituted phenylhydrazine with an unsymmetrical ketone under acidic conditions. thermofisher.com | Can produce regioisomeric products; selectivity depends on reaction conditions. thermofisher.com |

| Palladium-Catalyzed | Cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate. wikipedia.org | Expands the substrate scope and supports the classical mechanism. wikipedia.org |

| Tandem Hydroformylation | Olefins are hydroformylated to α-branched aldehydes, which then undergo Fischer indolisation. rsc.orgsci-hub.se | Provides a route to 2,3-disubstituted indoles from readily available olefins. rsc.orgsci-hub.se |

| Solid-Phase Synthesis | Utilizes a "traceless" silicon linker to facilitate the synthesis of 2,3-disubstituted indoles on a solid support. nih.govelsevierpure.com | Allows for easier purification and potential for combinatorial library synthesis. nih.govelsevierpure.com |

Bischler-Möhlau and Hemetsberger Variations for Indole Annulation

The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.orgdrugfuture.com This reaction, named after August Bischler and Richard Möhlau, has historically been less utilized due to harsh reaction conditions and often poor yields. wikipedia.org However, recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have led to milder reaction conditions. wikipedia.org The reaction mechanism involves the initial formation of an intermediate from the reaction of the α-bromo-acetophenone with two molecules of aniline. This is followed by an electrophilic cyclization and subsequent aromatization to yield the indole product. wikipedia.org The Japp and Murray modification, which uses benzoin (B196080) and aniline in the presence of zinc chloride, is a known method for preparing 2,3-diphenylindole. researchgate.net

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, typically with good yields. wikipedia.org The synthesis of substituted indoles can be achieved through a sequential Knoevenagel condensation of aromatic aldehydes with ethyl azidoacetate, followed by a solvent-mediated thermolysis in what is known as the Hemetsberger process. rsc.org This method has been used to synthesize dihydroindoloindole systems. semanticscholar.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org

Table 2: Comparison of Bischler-Möhlau and Hemetsberger Syntheses

| Synthesis Method | Starting Materials | Key Features |

| Bischler-Möhlau | α-bromo-acetophenone, excess aniline. wikipedia.orgdrugfuture.com | Can be harsh, but milder variations exist; suitable for 2-arylindoles. wikipedia.orgwikipedia.org |

| Hemetsberger | 3-aryl-2-azido-propenoic ester. wikipedia.org | Thermal decomposition; yields are generally good. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Strategies for 2,3-Diarylindole Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, including 2,3-diarylindoles. These methods often offer high efficiency, regioselectivity, and broad functional group tolerance.

Suzuki-Miyaura Coupling in the Synthesis of Unsymmetrical 2,3-Diarylindoles

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is a widely used method for the formation of carbon-carbon bonds, including the synthesis of biaryls. sandiego.edu For the synthesis of unsymmetrical 2,3-diarylindoles, a site-selective Suzuki-Miyaura reaction of N-methyl-2,3-dibromoindole can be employed. researchgate.net The reaction with one equivalent of an arylboronic acid selectively forms a 2-aryl-3-bromoindole. A subsequent one-pot reaction with a different arylboronic acid can then afford unsymmetrical 2,3-diarylindoles. researchgate.net The development of palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions has also enabled the synthesis of chiral biaryl compounds. nih.gov

Sonogashira Coupling and Subsequent Cyclization Protocols for 2,3-Disubstituted Indoles

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed transformation applicable to indole synthesis. researchgate.net A common strategy for synthesizing 2,3-disubstituted indoles involves a sequential Sonogashira coupling followed by an intramolecular cyclization. rsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov

This approach often starts with an ortho-haloaniline which undergoes a Sonogashira coupling with a terminal alkyne. mdpi.com The resulting ortho-alkynylaniline intermediate can then undergo an intramolecular aminopalladation followed by a cross-coupling reaction with an aryl iodide to furnish the 2,3-diarylindole. rsc.org This one-pot protocol allows for the synthesis of 2,3-diarylindoles bearing two different aryl groups. rsc.org Variations of this method utilize different starting materials, such as 2-bromoanilides, and have been optimized to overcome challenges like catalyst deactivation. organic-chemistry.orgacs.orgnih.gov The use of cost-effective 2-bromoanilides or chlorides instead of 2-iodoanilides has been a focus of process development. organic-chemistry.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for the success of these domino reactions. For instance, the use of ligands like X-Phos has been shown to be important for achieving high yields and minimizing byproducts when using 2-bromoanilides. acs.org

Table 3: Key Steps in Sonogashira Coupling/Cyclization for 2,3-Diarylindoles

| Step | Description | Reactants |

| Sonogashira Coupling | Formation of a C-C bond between an ortho-haloaniline and a terminal alkyne. | ortho-haloaniline, terminal alkyne, Pd catalyst, Cu co-catalyst (optional). mdpi.com |

| Intramolecular Cyclization | Annulation of the alkyne and amine functionalities to form the indole ring. | ortho-alkynylaniline intermediate. rsc.org |

| Second Cross-Coupling | Introduction of the second aryl group at the 3-position. | Aryl halide. rsc.org |

Ligand-Directed Palladium-Catalyzed C-H Functionalization for Diarylindoles

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules. researchgate.net Palladium-catalyzed C-H activation allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net In the context of indole synthesis, ligand-directed C-H functionalization has been employed to achieve high regioselectivity. researchgate.net

For the synthesis of diarylindoles, palladium-catalyzed C-H activation can be directed to specific positions of the indole nucleus. researchgate.net For instance, a palladium-catalyzed dual C-H functionalization of N-(2-pyrimidyl)indoles with fluorinated imidoyl chlorides has been developed to synthesize fluorinated isocryptolepine analogues. acs.org This reaction proceeds through a proposed mechanism involving the coordination of the directing group to the palladium catalyst, followed by C-H activation and subsequent coupling. acs.org The development of new ligands and catalytic systems continues to expand the scope and applicability of C-H functionalization in the synthesis of substituted indoles. acs.orgberkeley.edu

Copper-Mediated/Hypervalent Iodine-Mediated Approaches to Diarylindoles

The combination of copper catalysis with hypervalent iodine reagents provides a versatile and powerful method for forming C-N and C-C bonds essential for indole synthesis. mdpi.com Diaryliodonium salts, a type of hypervalent iodine reagent, serve as effective arylating agents for a variety of nitrogen nucleophiles, including indoles, under copper(I)-catalyzed conditions. mdpi.comresearchgate.net

The generally accepted mechanism involves the oxidative addition of the diaryliodonium salt to a Cu(I) catalyst, which forms a highly electrophilic Cu(III) intermediate. This intermediate then coordinates with the nitrogen nucleophile (e.g., the indole nitrogen). In the presence of a base, reductive elimination occurs, yielding the N-arylated product and regenerating the Cu(I) catalyst for the next cycle. mdpi.com This methodology has been successfully applied to the N-arylation of indoles to produce N-arylindoles in good yields. researchgate.net

Furthermore, the synergy between copper and hypervalent iodine reagents like (diacetoxyiodo)arenes can facilitate more complex transformations. For instance, an unprecedented cleavage of the C=C bond in enaminones has been achieved using a copper catalyst in the presence of PhI(OAc)2, leading to the formation of α-keto amides. rsc.org While not a direct indole synthesis, such bond activation strategies highlight the synthetic potential of this reagent combination for creating complex precursors. rsc.orgrsc.org Another innovative approach involves the copper-catalyzed oxy-alkynylation of diazo compounds with ethynylbenziodoxol(one) (EBX) reagents, which efficiently generates functionalized alkynes. nih.gov

Table 1: Examples of Copper-Catalyzed N-Arylation of Indole with Diaryliodonium Salts This table is representative of the types of transformations possible, based on findings in the literature.

| Indole Substrate | Diaryliodonium Salt | Catalyst | Solvent | Yield (%) |

| Indole | Diphenyliodonium tetrafluoroborate | CuI | DMF | High |

| Skatole | Di(p-tolyl)iodonium bromide | Cu(acac)2 | Dioxane | Good |

| 5-Nitroindole | Diphenyliodonium triflate | Cu(OTf)2 | Acetonitrile | Moderate |

Rhodium-Catalyzed Oxidative Coupling and Annulation Reactions for Indole Formation

Rhodium-catalyzed C-H activation and annulation reactions have become a highly effective strategy for constructing indole skeletons due to their high efficiency, regioselectivity, and mild reaction conditions. bohrium.com These methods often involve the oxidative coupling of anilines or anilides with alkynes. researchgate.netacs.org

A prominent approach is the rhodium(III)-catalyzed oxidative annulation of acetanilides with internal alkynes. researchgate.netacs.org This reaction proceeds via C-H activation at the ortho-position of the acetanilide, directed by the acetyl group. The resulting rhodacycle intermediate then undergoes migratory insertion with the alkyne, followed by reductive elimination to form the indole ring and a Rh(I) species. An oxidant, such as Cu(OAc)2 or AgOAc, is typically required to regenerate the active Rh(III) catalyst. researchgate.netnih.gov This method allows for the synthesis of highly functionalized indoles with excellent regioselectivity, particularly when using unsymmetrical aryl/alkyl substituted alkynes. researchgate.netacs.org

Recent advancements have focused on using more environmentally benign oxidants. For example, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes has been achieved using molecular oxygen from the air as the sole oxidant, facilitated by a quaternary ammonium (B1175870) salt. nih.govmdpi.com This system enables the assembly of complex fused indole structures like 6H-isoindolo[2,1-a]indoles. mdpi.com

Table 2: Rhodium-Catalyzed Synthesis of Substituted Indoles Data synthesized from literature findings on rhodium-catalyzed indole synthesis. researchgate.netacs.org

| Anilide Substrate | Alkyne | Catalyst System | Oxidant | Yield (%) |

| Acetanilide | Diphenylacetylene | [RhCpCl2]2 / CsOAc | Cu(OAc)2 | 95 |

| 4-Methylacetanilide | 1-Phenyl-1-propyne | [RhCpCl2]2 / NaOAc | Cu(OAc)2 | 88 |

| 4-Methoxyacetanilide | Diphenylacetylene | [RhCpCl2]2 / CsOAc | Cu(OAc)2 | 99 |

| Acetanilide | 1,2-Di(p-tolyl)acetylene | [RhCpCl2]2 / CsOAc | Cu(OAc)2 | 96 |

One-Pot and Cascade Synthesis Protocols for Substituted Indoles

One-pot and cascade reactions represent a highly efficient approach to organic synthesis, minimizing purification steps, saving reagents, and reducing waste. Several such protocols have been developed for the synthesis of substituted indoles. nih.govresearchgate.net

One notable example is a one-pot, three-component protocol based on the Fischer indolisation followed by N-alkylation. This method rapidly generates 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides in under 30 minutes and with high yields. rsc.org Another versatile one-pot method allows for the synthesis of 2,3-disubstituted indoles through the alkylation or acylation of ortho-tosylaminophenyl-substituted para-quinone methides, which then undergo an intramolecular conjugate addition and oxidation sequence. nih.gov

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, have also been employed. For instance, a nickel-catalyzed one-pot cascade synthesis of N-substituted indoles from amino alcohols and alcohols has been reported. researchgate.net This process proceeds through a tandem N-alkylation via hydrogen autotransfer, followed by the cyclization of the N-alkylated alcohol intermediate. researchgate.net While this example uses nickel, it demonstrates the power of cascade strategies that can be conceptually applied to other transition-metal-catalyzed systems. Furthermore, elegant cascade sequences starting from indoles themselves have been used to build more complex heterocyclic systems like carbazoles, showcasing the indole nucleus as a versatile building block. acs.orgacs.org

Regioselectivity and Stereoselectivity Control in Diarylindole Synthesis (e.g., Atroposelective Synthesis)

Controlling regioselectivity and stereoselectivity is paramount in modern organic synthesis. In the context of diarylindoles, this includes controlling the position of substituents on the indole core and, in relevant cases, the axial chirality (atropisomerism) that can arise from restricted rotation around a C-N or C-C single bond.

Regioselectivity is a key consideration in reactions like the Fischer indole synthesis and rhodium-catalyzed annulations. In the Fischer synthesis, the choice of acid catalyst and the electronic nature of substituents can direct the cyclization to favor one regioisomer over another. nih.gov In rhodium-catalyzed couplings of meta-substituted anilines with alkynes, the reaction often shows high regioselectivity for C-H activation at the less sterically hindered position. researchgate.netacs.org Similarly, the reaction with unsymmetrical alkynes can yield C2/C3-substituted indoles with high regioselectivity. researchgate.net

The synthesis of atropisomeric indoles, which are chiral but lack a stereocenter, represents a significant challenge. Recently, an organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles was developed. nih.gov This method utilizes a chiral phosphoric acid (CPA) to catalyze an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines. This process affords the target compounds in high yields and with excellent enantioselectivity and regioselectivity. nih.gov DFT studies suggest that the N-nucleophilic cyclization step is rate- and stereo-determining. nih.gov Atroposelective synthesis of 2,3-diarylindoles has also been approached using copper-mediated methods, highlighting the versatility of different catalytic systems in controlling stereochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Indole Core and Substituent Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including complex heterocyclic systems like this compound. A combination of one-dimensional and two-dimensional NMR techniques allows for the precise assignment of proton and carbon signals, providing invaluable insights into the molecule's connectivity and spatial arrangement.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the fundamental framework for structural analysis. The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus, offering clues about the nature of the indole core and the attached phenyl and methyl groups.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical 2,3-diphenyl-1H-indole derivative, the aromatic protons of the phenyl rings and the indole core resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The N-H proton of the indole ring usually appears as a broad singlet at a lower field, often above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl group protons, being attached to the aromatic ring, would exhibit a singlet in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For a compound like this compound, one would expect to see signals for all 21 carbon atoms, although some signals from the phenyl rings might overlap. The carbons of the indole ring typically resonate between δ 100 and 140 ppm. The C2 and C3 carbons, being part of an enamine-like system and attached to phenyl groups, will have distinct chemical shifts. The quaternary carbons, including those at the fusion of the two rings and those bearing the phenyl substituents, will also be identifiable. The methyl carbon signal would appear at a much higher field, generally between δ 15 and 25 ppm.

A representative, though not identical, dataset for 5-Methyl-2,3-diphenyl-1H-indole is provided in the supplementary material from a Royal Society of Chemistry publication. rsc.org This data can be used to approximate the expected chemical shifts for the 6-methyl isomer.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Methyl-Diphenyl-1H-Indole Derivative

| Technique | Description | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Provides information about the proton environments in the molecule. | Aromatic Protons: 7.0 - 8.0Indole N-H: > 8.0 (broad singlet)Methyl Protons: ~2.4 |

| ¹³C NMR | Shows the number of unique carbon atoms and their electronic environments. | Aromatic/Indole Carbons: 100 - 140Quaternary Carbons: > 130Methyl Carbon: 15 - 25 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is often not possible from 1D spectra alone, especially in complex molecules with overlapping signals. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be instrumental in establishing the proton-proton connectivities within the indole ring system and within each of the phenyl rings. For instance, it would show correlations between adjacent protons on the benzene (B151609) part of the indole core (e.g., H-4, H-5, and H-7) and within the ortho, meta, and para protons of the two phenyl rings. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. youtube.com This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal in the HMQC/HSQC spectrum, confirming its assignment. Similarly, each proton on the indole and phenyl rings would correlate to its corresponding carbon atom. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for connecting different parts of the molecule and for assigning quaternary carbons (carbons with no attached protons). For instance, the protons of the methyl group would show a correlation to the C-6 carbon and potentially to the C-5 and C-7 carbons of the indole ring. The N-H proton could show correlations to C-2, C-3a, and C-7a, helping to piece together the indole core structure. Correlations from the phenyl protons to the C-2 and C-3 carbons would confirm the attachment points of the phenyl rings. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal through-space interactions between the protons of the phenyl rings and the protons of the indole core, providing information about the rotational orientation of the phenyl groups. researchgate.net

Quantum Chemical Calculations for NMR Data Validation (e.g., Gauge-Including Atomic Orbitals (GIAO) Method)

To further validate the experimental NMR data, quantum chemical calculations can be employed to predict the NMR chemical shifts. The Gauge-Including Atomic Orbitals (GIAO) method is a widely used and reliable approach for this purpose. researchgate.netacs.orgresearchgate.netmdpi.com This method involves calculating the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived.

The process typically involves:

Optimizing the geometry of the molecule using a suitable level of theory (e.g., Density Functional Theory - DFT).

Performing a GIAO calculation on the optimized geometry to obtain the theoretical shielding constants.

Correlating the calculated shielding constants with the experimental chemical shifts.

A good correlation between the calculated and experimental data provides strong support for the proposed structure and the assignment of the NMR signals. researchgate.net Discrepancies between the calculated and experimental values can indicate an incorrect structural assignment or highlight interesting electronic effects within the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of the parent ion, which is a critical piece of information in the identification of an unknown compound. For this compound (C₂₁H₁₇N), HRMS would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. researchgate.netresearchgate.net

Ionization Techniques (Electrospray Ionization (ESI), Electron Ionization (EI), Chemical Ionization (CI))

The choice of ionization technique can significantly influence the appearance of the mass spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. rsc.org

Electron Ionization (EI): EI is a hard ionization technique that imparts a significant amount of energy to the molecule, leading to extensive fragmentation. The resulting fragmentation pattern is often highly characteristic of the compound's structure and can be used as a "fingerprint" for identification. For an indole derivative, characteristic fragmentation pathways often involve cleavages of the bonds attached to the indole ring. In the case of this compound, one might expect to see fragments corresponding to the loss of a methyl group, a phenyl group, or other characteristic cleavages of the indole ring system. researchgate.net

Chemical Ionization (CI): CI is a softer ionization technique than EI, which results in less fragmentation and often a more prominent molecular ion or protonated molecule peak. This can be advantageous when the molecular ion is weak or absent in the EI spectrum.

By analyzing the fragmentation patterns obtained from these different ionization methods, a detailed picture of the molecule's structure can be constructed and cross-verified with the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different types of chemical bonds.

For an indole derivative such as this compound, the IR spectrum reveals several characteristic absorption bands. The N-H bond of the indole ring typically shows a stretching vibration in the region of 3400-3500 cm⁻¹. researchgate.netlibretexts.org The sharpness and intensity of this peak can distinguish it from the broader O-H bands. libretexts.org Aromatic C-H stretching vibrations from the phenyl and indole rings are expected to appear around 3000-3100 cm⁻¹. researchgate.net The C-H stretching of the methyl group at the 6-position will absorb in the 2850-2960 cm⁻¹ range. libretexts.org

The "fingerprint region" of the spectrum, below 1600 cm⁻¹, contains a wealth of information about the aromatic rings. Characteristic aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations below 1000 cm⁻¹ can provide information about the substitution pattern of the aromatic rings. researchgate.net

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

This table is generated based on typical IR values for indole and aromatic compounds. researchgate.netlibretexts.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV radiation, leading to the excitation of π electrons to higher energy orbitals (π-π* transitions). The absorption maxima (λ_max) are sensitive to the substitution on the indole ring.

The parent indole molecule exhibits two main absorption bands, a strong band around 220 nm and a less intense, broader band between 260-290 nm. chemrxiv.org The introduction of substituents can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift). For this compound, the extensive conjugation provided by the two phenyl groups at the 2- and 3-positions is expected to cause a significant bathochromic shift. nih.gov The methyl group, being an electron-donating group, would further contribute to this shift. core.ac.uk The UV-Vis spectrum is typically broad and may lack fine structure in solution. nih.gov

Table 2: Representative UV-Vis Absorption Data for Substituted Indoles

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| Indole | Cyclohexane | ~262, ~278, ~288 | core.ac.uk |

| 4-Formylindole | Ethanol | ~305 | nih.gov |

| 4-Nitroindole | Ethanol | ~355 | nih.gov |

This table shows examples of how substitution affects the absorption maxima of the indole chromophore.

Solid-State Structural Analysis: X-ray Diffraction (XRD) Studies

For indole derivatives, XRD studies reveal key structural features. The indole ring system itself is generally planar. nih.gov However, significant steric crowding, such as that from the two bulky phenyl groups in this compound, can cause deviations from planarity. nih.gov The dihedral angles between the plane of the indole ring and the planes of the two phenyl rings are of particular interest. In similar substituted indoles, these angles can vary significantly, influencing the molecular packing. nih.govnih.gov

Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, are crucial in dictating the crystal packing arrangement. acs.org These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

Table 3: Illustrative Crystallographic Data for an Indole Derivative (6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3699 (7) |

| b (Å) | 10.6084 (10) |

| c (Å) | 10.8139 (11) |

| α (°) | 70.059 (10) |

| β (°) | 79.455 (13) |

| γ (°) | 78.869 (12) |

Data from a representative substituted indole crystal structure. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. technologynetworks.com

The molecule this compound is achiral, meaning it is superimposable on its mirror image and therefore does not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, or if it were to form a chiral complex, ECD would become a vital tool for its stereochemical analysis.

For chiral indole derivatives, theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectrum for a given absolute configuration. rsc.orgyoutube.com By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. nih.gov The shape and sign of the ECD bands are dependent on the spatial arrangement of the chromophores within the molecule. nih.govrsc.org

Physicochemical and Spectroscopic Properties

The properties of 6-Methyl-2,3-diphenyl-1H-indole are tabulated below. While specific experimental data for this exact molecule is sparse in publicly available literature, properties can be inferred from its structure and data for analogous compounds.

| Property | Value/Description | Source/Comment |

| Molecular Formula | C₂₁H₁₇N | Calculated |

| Molecular Weight | 295.38 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Inferred from similar indole (B1671886) derivatives. wikipedia.org |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, THF, and hot ethanol. | Inferred from general properties of arylindoles. |

| UV-Vis Spectroscopy | Expected to show absorption bands characteristic of the indole chromophore and the extended π-conjugation with the phenyl groups. | Based on studies of substituted indoles. nih.gov |

| Fluorescence | Likely to exhibit fluorescence, with emission wavelength and quantum yield dependent on solvent polarity and the electronic nature of the substituents. | Based on studies of diarylindoles. nih.govbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 2,3 Diphenyl 1h Indole

Electrophilic Aromatic Substitution Reactivity of the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, driven by the high electron density of the pyrrole (B145914) ring. libretexts.org In 6-methyl-2,3-diphenyl-1H-indole, the outcome of such reactions is nuanced by the electronic and steric contributions of the substituents.

The indole nucleus is inherently activated towards electrophilic attack, with the C3 position being the most common site of substitution due to the stability of the resulting intermediate. However, in 2,3-disubstituted indoles like the title compound, the C3 position is blocked, redirecting electrophilic attack to other positions on the indole core.

The directing effects of the substituents on this compound can be summarized as follows:

Indole Nitrogen: The lone pair on the nitrogen atom strongly activates the entire indole ring, particularly the C3 position (which is blocked) and, to a lesser extent, the C5 and C7 positions of the benzenoid ring.

C2-Phenyl and C3-Phenyl Groups: Phenyl groups can exert both inductive (-I) and resonance (+M/-M) effects. Their orientation relative to the indole plane influences their electronic contribution. Generally, they are considered deactivating compared to hydrogen but can direct incoming electrophiles.

C6-Methyl Group: The methyl group is an activating, ortho- and para-directing group due to positive inductive (+I) and hyperconjugation effects. libretexts.orglibretexts.org It enhances the electron density at the C5 and C7 positions of the benzenoid ring.

Considering these factors, electrophilic attack is electronically favored at the C7 and C5 positions. The C6-methyl group activates both adjacent positions. The outcome of a specific reaction will depend on a delicate balance between these electronic preferences and the steric hindrance imposed by the bulky phenyl groups, particularly for attack at C7, which is ortho to the C6-methyl group. In some cases of electrophilic substitution on substituted indoles, the most reactive center is position 6. scispace.com

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Moderately activated by indole nucleus | Significant from C3-phenyl group | Low |

| C5 | Activated by indole nucleus and para to C6-methyl group | Moderate | High |

| C7 | Activated by indole nucleus and ortho to C6-methyl group | High from C2-phenyl and C6-methyl groups | Moderate to Low |

Halogenation and acylation are fundamental electrophilic aromatic substitution reactions that can be applied to the indole core.

Halogenation: The halogenation of indoles typically occurs readily due to the electron-rich nature of the heterocycle. For 2,3-disubstituted indoles, halogenation is expected to occur on the benzene (B151609) ring portion of the molecule. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine are commonly used. nih.gov In the case of this compound, bromination with a reagent like N-bromosuccinimide would likely lead to substitution at the C5 or C7 position, with the precise regioselectivity depending on the reaction conditions. For instance, Vilsmeier-Haack formylation of 5-bromo-2,3-diphenyl-1H-indole has been shown to proceed at the C6 position, indicating its activated nature. scispace.com This suggests that in the reverse reaction, starting from this compound, positions 5 and 7 would be the primary targets for halogenation.

Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). While the pyrrole ring of indole is generally reactive enough to undergo acylation without a strong Lewis acid (e.g., Vilsmeier-Haack reaction), the deactivating effect of the phenyl groups and the need to overcome the aromaticity of the benzenoid ring may necessitate catalytic activation for acylation on the six-membered ring. The C6-methyl group would direct acylation to the C5 or C7 positions. However, strong Lewis acids can complex with the indole nitrogen, deactivating the ring, which can complicate the reaction.

| Reaction | Reagent(s) | Typical Position of Attack on Indoles | Anticipated Product for this compound |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | C3 (if available), otherwise C5, C7 | 5-Bromo- or 7-Bromo-6-methyl-2,3-diphenyl-1H-indole |

| Chlorination | N-Chlorosuccinimide (NCS), CH₂Cl₂ | C3 (if available), otherwise C5, C7 | 5-Chloro- or 7-Chloro-6-methyl-2,3-diphenyl-1H-indole |

| Acylation (Friedel-Crafts) | RCOCl, AlCl₃ | C5, C7 (on benzenoid ring) | 5-Acyl- or 7-Acyl-6-methyl-2,3-diphenyl-1H-indole |

Carbon-Hydrogen (C-H) Functionalization Strategies

Transition metal-catalyzed C-H functionalization has become a powerful tool for the atom-economical formation of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov

In many C-H activation strategies, a directing group is used to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. rsc.org For 2,3-diphenylindoles, the indole nitrogen itself or a group installed upon it can serve this directing role.

Palladium-catalyzed reactions are prominent in this area. beilstein-journals.orgnih.gov For instance, N-pyridyl or N-pyrimidyl groups attached to the indole nitrogen have been shown to direct the ortho-C-H activation of the N-aryl substituent. In the context of this compound, derivatization of the N-H bond with a suitable directing group could facilitate the selective functionalization of the C7-H bond of the indole core or the ortho-C-H bonds of the C2-phenyl substituent. For example, rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkynes has been reported to proceed via C-H activation at the ortho position of the C2-phenyl ring and the C3-H of the indole, leading to carbazole (B46965) derivatives. nih.gov Although the C3 position is substituted in the title compound, analogous cyclizations involving the C7-H bond could be envisioned.

Functionalizing the C-H bonds on the C2- and C3-phenyl rings, particularly at positions meta or para to the point of attachment to the indole core, presents a significant challenge due to their distance from potential directing groups on the indole nitrogen. This is known as remote C-H functionalization. nih.gov

Strategies to achieve remote C-H functionalization often involve the use of specialized templates that can bridge the distance between a coordinating atom and the target C-H bond. While specific examples for 2,3-diphenylindoles are not extensively documented, general methodologies developed for other biaryl systems could potentially be adapted. These methods often employ palladium catalysis in conjunction with a U-shaped ligand or template that directs the catalyst to a remote position. Such an approach could theoretically enable the selective arylation, alkenylation, or acylation of the meta-C-H bonds of the phenyl rings in this compound.

Nitrogen-Hydrogen (N-H) Functionalization Reactions

The N-H bond of the indole pyrrole ring is acidic and nucleophilic, making it a prime site for functionalization. These reactions are crucial for modifying the compound's properties and for installing directing groups for subsequent C-H activation.

Common N-H functionalization reactions include alkylation and arylation.

N-Alkylation: This is typically achieved by treating the indole with a base (e.g., NaH, K₂CO₃) to generate the indolide anion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govorganic-chemistry.org This reaction is generally high-yielding and provides a straightforward route to N-substituted derivatives of this compound.

N-Arylation: The introduction of an aryl group at the nitrogen position often requires transition metal catalysis. The Buchwald-Hartwig and Ullmann cross-coupling reactions are the most common methods. nih.gov These reactions typically involve a palladium or copper catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand for palladium), and a base to couple the indole with an aryl halide or triflate. For example, copper-catalyzed N-arylation of indoles with aryl iodides in the presence of a ligand like L-proline proceeds effectively. nih.gov

| Reaction Type | Typical Reagents | Catalyst/Base | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, or Cs₂CO₃ | N-Alkyl-6-methyl-2,3-diphenyl-1H-indole |

| N-Arylation (Ullmann) | Aryl Halide (Ar-X) | CuI / Ligand (e.g., L-proline), Base | N-Aryl-6-methyl-2,3-diphenyl-1H-indole |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd Catalyst / Ligand (e.g., BINAP), Base | N-Aryl-6-methyl-2,3-diphenyl-1H-indole |

Oxidative and Reductive Transformations of Diarylindoles

The indole nucleus is electron-rich and generally susceptible to oxidation. The reactivity of 2,3-diarylindoles, including this compound, is influenced by the substituents on the indole core and the aryl groups.

Oxidative Transformations: The oxidation of substituted indoles can lead to a variety of products, depending on the oxidant and reaction conditions. A common transformation is the oxidation of the C2-C3 double bond. For instance, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to yield 2-oxindoles. This process is believed to proceed through the electrochemical generation of bromine, which then reacts with the indole. While this specific method focuses on 3-substituted indoles, it highlights a general pathway for indole oxidation.

In other studies, the oxidation of 2,3-dialkylindoles with peroxomonosulfate and peroxodisulfate anions has been investigated. The reaction is initiated by an electrophilic attack at the C-3 position of the indole ring, forming an indoleninic intermediate. The subsequent reaction pathway depends on the structure of the indole. For a compound like this compound, the presence of the phenyl group at C3 would influence the stability and fate of such an intermediate.

Furthermore, 2,3-diaryl-substituted indoles have been noted for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). This reactivity underscores the electron-donating nature of the diarylindole scaffold. The electrochemical oxidation of various indole derivatives often results in an irreversible process, indicating that the initially formed radical cation undergoes further chemical reactions. The oxidation potential is also influenced by the nature and position of substituents on the indole ring.

Reductive Transformations: Information on the specific reductive transformations of this compound is less prevalent in the literature compared to its oxidation. However, the reduction of the indole nucleus is a known chemical transformation. Catalytic hydrogenation is a common method for the reduction of indoles to indolines. This typically requires a catalyst such as palladium, platinum, or rhodium and is performed under a hydrogen atmosphere. The specific conditions for the reduction of this compound would likely depend on the desired level of reduction (i.e., reduction of the indole core versus reduction of the phenyl rings).

Ring-Opening and Rearrangement Mechanisms

The indole scaffold, while aromatic, can participate in reactions that involve cleavage of the pyrrole ring or rearrangement to other heterocyclic systems. These transformations are often driven by the introduction of specific functional groups or by reaction with particular reagents.

The Indolyl 1,3-Heteroatom Transposition (IHT) is a rearrangement reaction involving N-hydroxyindole derivatives. This process facilitates the introduction of a heteroatom, such as oxygen or nitrogen, at the C3 position of the indole ring. The reaction typically proceeds through an ester, phosphonate, or sulfonate intermediate of the N-hydroxyindole.

In-depth mechanistic studies, including isotope labeling experiments, have revealed a fascinating mechanistic duality in the IHT process. It has been shown that two distinct mechanisms can operate concurrently:

A concerted-sigmatropic rearrangement: This pathway involves a pericyclic transition state.

A dissociative mechanism: This pathway proceeds through the initial cleavage of the N-O bond to form an ion pair or radical pair intermediate.

The balance between these two pathways is not fixed; it is a function of the electronic properties of the indole substrate. This means that the dominant mechanism can be influenced by the nature of the substituents on the indole ring. This understanding allows for a "mechanism-driven" strategy to optimize the reaction for the efficient synthesis of C3-functionalized indoles, indolenines, and indolines. While this process has been detailed for N-hydroxyindoles, the principles of rearrangement and the influence of electronic effects are relevant to the broader reactivity of substituted indoles like this compound.

The 2,3-diaryl-substituted indole framework is a versatile platform for constructing more complex, fused heterocyclic systems through intramolecular cyclization. These reactions can lead to a diverse range of products, often with high efficiency and selectivity.

For example, intramolecular N/O-nucleophilic cyclization of 2-aryl indoles has been developed to produce 2-aza-3-oxaindolines and 3-indolinones in high yields. These reactions provide access to fused ring systems under mild conditions. Similarly, iodine-mediated intramolecular C2-amidative cyclization of N-aryl substituted indoles can generate indole-fused tetracycles.

The diversification of products can often be controlled by the choice of catalyst. In the cyclization of 2-indolylmethanols with azonaphthalene, different catalysts can direct the reaction to produce structurally diverse indole-fused scaffolds.

Furthermore, the concept of ring-opening followed by cyclization represents another pathway for product diversification. An unconventional transformation of indoles into 1H-pyrazoles has been achieved through a Lewis acid-promoted ring-opening of the indole at the C2-N1 bond, followed by a concomitant cyclization with a tosylhydrazone. This type of transformation highlights the potential for the indole ring to act as a synthon for entirely different heterocyclic systems.

In the context of this compound, the phenyl groups at the C2 and C3 positions could be functionalized to contain nucleophilic or electrophilic groups that could then participate in intramolecular cyclization reactions, leading to novel polycyclic aromatic structures. The methyl group at the C6 position would also exert an electronic influence on the reactivity of the indole core in these cyclization processes.

Transition Metal-Catalyzed Reactivity of Diarylindoles (e.g., Palladium, Copper)

The functionalization of indoles through transition metal catalysis is a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high precision and efficiency. Diarylindoles are excellent substrates for these reactions, enabling the introduction of additional complexity and the synthesis of valuable compounds.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for the functionalization of the indole core. C-H activation is a prominent strategy, where a C-H bond is selectively transformed into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. For instance, palladium-catalyzed direct C-2 arylation of N-substituted indoles provides a regioselective route to 2-arylindoles.

In the context of 2,3-diarylindoles, palladium catalysis can be used to further functionalize the molecule. For example, a palladium-catalyzed synthesis of 2,3-disubstituted indoles has been achieved through the arylation of ortho-alkynylanilines with arylsiloxanes. This type of methodology highlights the power of palladium to forge new aryl-aryl bonds. While this is a synthetic method, the principles of palladium-catalyzed cross-coupling are directly applicable to the post-synthesis functionalization of a pre-formed diarylindole, provided a suitable handle (like a halide) is present on one of the aryl rings or the indole core.

The mechanism for such cross-coupling reactions, like the Suzuki or Heck reactions, typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to achieve the desired outcome.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Lam coupling, are widely used for the N-arylation of indoles. These reactions are often more cost-effective than their palladium-catalyzed counterparts.

A general and efficient method for the N-arylation of indoles utilizes a catalyst system of copper(I) iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA). This system has proven effective for coupling various indoles, including 2-arylindoles, with aryl iodides and bromides. The reaction tolerates a wide range of functional groups on both the indole and the aryl halide.

For this compound, the N-H bond is a prime site for functionalization via copper catalysis. Coupling with a substituted aryl halide would yield an N-aryl-2,3-diphenyl-6-methylindole, significantly altering the steric and electronic properties of the molecule.

Below is a table summarizing representative conditions for transition metal-catalyzed reactions of indoles.

| Reaction Type | Metal Catalyst | Ligand (if applicable) | Base | Solvent | Typical Substrates | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| N-Arylation (Ullmann-type) | CuI (10 mol%) | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ or Cs₂CO₃ | Toluene or DMF | Indole, Aryl Iodide/Bromide | N-Arylindole |

Computational Chemistry and Theoretical Modeling of 6 Methyl 2,3 Diphenyl 1h Indole

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 6-Methyl-2,3-diphenyl-1H-indole, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are instrumental in understanding its geometry, reactivity, and spectroscopic nature. numberanalytics.comnih.govnih.gov

Geometry Optimization and Conformational Analysis

Conformational analysis, particularly of the rotatable bonds connecting the phenyl groups to the indole (B1671886) core, is crucial. Potential energy surface scans can identify the most stable rotamers. It is expected that the phenyl rings will not be coplanar with the indole ring due to steric clashes between the hydrogen atoms on the rings. The dihedral angle between the indole and phenylsulfonyl rings in related compounds has been observed to be significant, suggesting a non-planar structure for this compound as well. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Based on DFT Calculations of Related Indole Derivatives)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.38 | - | - |

| N1-C2 | 1.37 | - | - |

| C3-C(Phenyl) | 1.49 | - | - |

| C2-C(Phenyl) | 1.49 | - | - |

| C5-C6 | 1.39 | - | - |

| C6-C(Methyl) | 1.51 | - | - |

| C2-N1-C7a | - | 108.5 | - |

| N1-C2-C3 | - | 110.0 | - |

| C2-C3-C3a | - | 107.5 | - |

| C(Indole)-C(Phenyl)-C(Phenyl) | - | - | 45.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Global Reactivity Parameters)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus and the C2-phenyl ring, while the LUMO would likely be distributed over the C3-phenyl ring and the pyrole part of the indole. The methyl group, being an electron-donating group, would slightly raise the HOMO energy level, potentially making the molecule more reactive. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.10 |

Note: These values are hypothetical and serve as an illustration based on data from related indole derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, areas of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the indole ring and potentially on the π-systems of the phenyl rings. The hydrogen atom attached to the indole nitrogen would be a region of high positive potential, making it a potential hydrogen bond donor.

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational frequency analysis is performed to ensure that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, the calculated vibrational spectra (Infrared and Raman) can be correlated with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. For this compound, characteristic vibrational frequencies would include the N-H stretch, C-H stretches of the aromatic and methyl groups, and various C-C and C-N stretching and bending modes within the indole and phenyl rings. DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental results for related indole compounds. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2950-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

Note: These are typical frequency ranges and illustrative values. Actual calculated values may vary.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to explore its conformational landscape in solution, study its interaction with biological targets like enzymes or receptors, and calculate binding free energies. biointerfaceresearch.comnih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic biological context, providing insights that are not accessible from static models. For instance, MD simulations can reveal the stability of a ligand-protein complex over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of indole derivatives including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities (e.g., anticancer or antimicrobial). mdpi.comeurjchem.commdpi.com This can lead to a mathematical equation that predicts the activity of new indole derivatives, thereby guiding the design of more potent compounds. The success of a QSAR model is evaluated by its statistical significance and predictive power on an external set of compounds. eurjchem.com

Mechanistic Studies via Computational Reaction Pathway Elucidation (e.g., Transition State Analysis, Gibbs Free Energy Profiles)

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a detailed reaction coordinate can be constructed. Central to this endeavor are transition state analysis and the generation of Gibbs free energy profiles, which are critical for understanding reaction kinetics and thermodynamics. libretexts.org

The approach for enzymatic transition state analysis, which has principles applicable to general chemical reactions, involves using quantum chemical methods to model a transition state structure that is consistent with experimental data, such as kinetic isotope effects (KIEs). nih.govnih.gov This combination provides a high-fidelity model of the fleeting, high-energy state that dictates the reaction rate. nih.gov For indoles specifically, computational studies are crucial for rationalizing their reactivity. The preferred site for electrophilic substitution on the indole nucleus is typically the C-3 position. bhu.ac.in Computational modeling demonstrates that the carbocation intermediate formed by an electrophilic attack at C-3 is significantly more stable than the intermediate formed from a C-2 attack, as the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in

A pertinent study on the parent compound, 2,3-diphenyl-1H-indole, investigated its reaction with N-methyl-4-methyl-1,2,4-triazoline-3,5-dione (MeTAD) using Density Functional Theory (DFT). researchgate.net The calculations, performed at the M06-2X/6-31++G(d,p) level of theory with a Polarizable Continuum Model (PCM) to simulate the solvent, elucidated the Gibbs free energy profile for the reaction. researchgate.net The profile revealed the energy barriers for the forward and reverse reactions, providing a quantitative measure of the reaction's feasibility and reversibility under different conditions. researchgate.net

Table 1: Calculated Gibbs Free Energy Profiles for the Reaction of 2,3-diphenyl-1H-indole with MeTAD researchgate.net Calculations performed at 298 K and 1 atm, using M06-2X/6-31++G(d,p) with PCM.

| Reaction Step | Solvent (Forward Reaction) | Gibbs Free Energy Barrier (kJ mol⁻¹) | Solvent (Reverse Reaction) | Gibbs Free Energy Barrier (kJ mol⁻¹) |

|---|---|---|---|---|

| Reactants → Transition State 1 | Dichloromethane (CH₂Cl₂) | 41.3 | Dimethyl Sulfoxide (DMSO) | (not specified) |

| Transition State 1 → Iminium–Urazolide Zwitterionic Intermediate (IZ) | Dichloromethane (CH₂Cl₂) | -10.7 | Dimethyl Sulfoxide (DMSO) | (not specified) |

| Iminium–Urazolide Zwitterionic Intermediate (IZ) → Adduct | Dichloromethane (CH₂Cl₂) | -69.5 | Dimethyl Sulfoxide (DMSO) | 100.2 |

Furthermore, DFT calculations are instrumental in explaining the stereoselectivity of reactions. In a study on palladium-catalyzed hydroalkylation, Gibbs energy barriers were calculated for four different transition states, each leading to a different stereoisomer. acs.org The varying energy barriers quantitatively explained the observed diastereomeric and enantiomeric ratios. acs.org This type of analysis is directly applicable to reactions involving prochiral diarylindoles.

Prediction of Non-Linear Optical (NLO) Properties of Diarylindoles

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com Computational simulations, particularly quantum chemical calculations (QCC), have become an indispensable tool for predicting the NLO response of organic molecules, thereby guiding the synthesis of promising candidates and avoiding costly and time-consuming experimental work. mdpi.com

The key NLO property at the molecular level is the first-order molecular hyperpolarizability (β). mdpi.com DFT is a widely used method for its prediction. scielo.org.mxjmcs.org.mx Studies have shown that the NLO response is strongly influenced by the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx Molecules with smaller HOMO-LUMO gaps tend to exhibit larger β values. scielo.org.mx The introduction of electron-donating and electron-accepting groups within a conjugated system can effectively reduce this gap and enhance the NLO properties. scielo.org.mxjmcs.org.mx

For diarylindoles like this compound, the phenyl rings and the indole nucleus form an extended π-system that is conducive to charge transfer and, therefore, potential NLO activity. Theoretical studies on similar donor-acceptor systems, such as triphenylamine-based α-cyanocinnamic acid derivatives, demonstrate the power of this predictive approach. scielo.org.mx Calculations using the B3LYP functional showed that strategic substitution with fluorine atoms could significantly modulate the HOMO-LUMO gap and enhance the static second-order polarizability (βtot). scielo.org.mxjmcs.org.mx

Table 2: Predicted NLO Properties and Energy Gaps for a Triphenylamine-based Donor-Acceptor System scielo.org.mx Calculations performed using DFT (B3LYP functional).

| Compound System | HOMO-LUMO Energy Gap (eV) | Static Second-Order Polarizability (βtot) (a.u.) |

|---|---|---|

| D0 (Unsubstituted) | 2.626 | 35930.29 |

| D4 (Di-fluoro substituted) | 2.440 | 70537.95 |

The hyperpolarizability of promising NLO materials is often compared to that of urea, a standard reference compound. researchgate.net The prediction that a molecule's hyperpolarizability is significantly greater than urea's serves as a strong indicator of its potential for NLO applications. researchgate.net

Solvation Models and Environmental Effects in Computational Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Therefore, accurately modeling solvent effects is crucial for obtaining meaningful results from computational studies. nih.govresearchgate.net Two primary strategies exist for this purpose: explicit and implicit solvation models. nih.gov

Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. nih.gov While this approach can capture specific solute-solvent interactions like hydrogen bonding with high fidelity, it is computationally very expensive. nih.gov

A more common and computationally efficient approach is the use of implicit or continuum solvation models. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant (ε), and the solute is placed within a cavity in this medium. researchgate.net The Polarizable Continuum Model (PCM) and its variant, the Conductor-like PCM (CPCM), are among the most popular. youtube.com Another widely used and well-benchmarked model is the SMD (Solvation Model based on Density) model. youtube.comresearchgate.net These models calculate the total free energy of solvation by summing electrostatic contributions (how the solute polarizes the solvent continuum and is in turn affected by the solvent's reaction field) and non-electrostatic contributions (accounting for phenomena like cavity formation, dispersion, and repulsion). researchgate.netyoutube.com

The choice of solvation model and level of theory can impact the accuracy of calculated properties, such as solvation free energies (ΔGsolv). researchgate.net Benchmarking studies show that modern models like SMD often provide better accuracy across a wide range of solutes compared to purely electrostatic models, typically achieving errors of less than 1 kcal/mol for neutral molecules in aqueous solutions. youtube.com For a molecule like this compound, using a reliable solvation model like SMD or CPCM within DFT calculations is essential for accurately predicting its properties and reaction energetics in solution.

Table 3: Typical Mean Unsigned Errors for Calculated Aqueous Solvation Free Energies (ΔGsolv) youtube.com

| Solvation Model | Typical Error for Neutral Solutes (kcal/mol) | Key Features |

|---|---|---|

| CPCM (Electrostatics only) | ~1.6 - 5.0 | Models bulk electrostatic interactions. Does not include non-electrostatic terms. |

| SMD | < 1.0 | Includes parameterized non-electrostatic terms for cavity formation, dispersion, etc., leading to higher accuracy. |

Advanced Applications and Materials Science Perspectives of Diarylindoles

Organic Semiconductors and Electronic Materials based on Indole (B1671886) Scaffolds

Indole derivatives are increasingly being investigated for their potential in organic electronics. The inherent electron-rich nature of the indole ring system, combined with the ability to tune its electronic properties through substitution, makes these compounds promising candidates for organic semiconductors.

Research into indole-based materials has shown that they can be tailored for specific electronic applications. For instance, a naphthalimide-indole derivative, BNIA, was synthesized and characterized for its electronic properties. researchgate.net This compound demonstrated good thermal stability up to 300 °C and possessed an electrochemical band gap of 1.07 eV. researchgate.net The suitability of BNIA as a functional material in electronic devices was supported by its electrical parameter values and dielectric measurement studies. researchgate.net Furthermore, a diode was successfully constructed using BNIA as the n-type material, highlighting the practical potential of indole derivatives in electronic components. researchgate.net

The development of pyridoindole derivatives has also shown promise for electronic applications, specifically as electron-transporting host materials in deep-blue phosphorescent organic light-emitting diodes (OLEDs). nih.gov This demonstrates the versatility of the indole scaffold in creating materials with specific charge-transport properties essential for efficient optoelectronic devices.

Non-Linear Optical (NLO) Materials: Design and Characterization

The quest for advanced materials with significant non-linear optical (NLO) properties is driven by the demand for applications in photonics, such as high-speed information processing and optical switching. mdpi.comrsc.org Organic materials, particularly those with extended π-conjugated systems, are at the forefront of this research due to their large nonlinear responses and fast response times. mdpi.comarxiv.org

Indole derivatives have emerged as a promising class of NLO materials. arxiv.org The key to their NLO activity lies in their molecular structure, which often features donor and acceptor groups connected by a π-conjugated bridge, facilitating intramolecular charge transfer. mdpi.com The investigation of Indole-7-carboxyldehyde (I7C) revealed that its high dipole moment, linear polarizability, and first-order hyperpolarizability suggest good NLO behavior. arxiv.orgresearchgate.net

The design of NLO materials often involves extending the π-conjugation of the molecular framework. A study on π-extended octupolar cyclized indole tetramer and trimer derivatives demonstrated that this strategy is effective in enhancing both second- and third-order NLO properties. acs.org The anti-isomers of these derivatives, in particular, exhibited superior NLO effects and better π-conjugation compared to their syn-isomers. acs.org This highlights the importance of stereochemistry in the design of potent NLO materials. The synthesis of highly conjugated, symmetrical, and asymmetrical compounds with a benzene (B151609) core using click chemistry has also been shown to influence the third-order NLO response, with the addition of strong electron-withdrawing groups significantly narrowing the energy levels. mdpi.com

Fluorescent and Luminescent Materials for Optoelectronic Devices

Indole-based compounds are well-regarded for their inherent fluorescent and luminescent properties, making them valuable in the development of materials for optoelectronic devices. nih.gov Their strong fluorescence and tunable electronic characteristics are key to their application as chemosensors and in light-emitting technologies. researchgate.netresearchgate.net

The introduction of an indole moiety into light-emitting oligomers has been shown to impart favorable properties, including thermal stability and modulatable UV-vis, photoluminescence (PL), and electroluminescence (EL) spectra. nih.gov In one study, a device utilizing an indole-based oligomer achieved a luminance of 2536 cd/m² and an external EL quantum efficiency of 0.39%. nih.gov

Furthermore, the combination of indole and pyrimidine (B1678525) moieties within a single molecule has been explored to enhance material performance for solid-state luminescence. acs.org The photoluminescent behavior of such compounds has been investigated in both powder form and in solutions of varying concentrations, with some dyes exhibiting quantum yields as high as 25.6% in the solid state. acs.org The emission characteristics can be influenced by factors such as concentration and the nature of substituent groups, which can alter molecular packing and, consequently, the optical properties. acs.org

Applications in Chemo-Sensors and Probes for Analytical Chemistry

The unique photophysical properties of indole derivatives make them excellent candidates for the development of chemosensors and probes for analytical chemistry. bohrium.com Their ability to exhibit changes in fluorescence or color upon interaction with specific analytes allows for sensitive and selective detection. researchgate.netresearchgate.netsjp.ac.lk

Indole-based fluorescent chemosensors have been designed for the detection of a variety of metal ions, including Cu²⁺, Zn²⁺, and others. researchgate.netsjp.ac.lkmdpi.com The sensing mechanism often involves chelation or coordination of the metal ion by the indole moiety, leading to a measurable optical response, such as fluorescence quenching or enhancement. researchgate.netbohrium.comsjp.ac.lk For example, an indole-based fluorescent probe, IH-Sal, was developed for the detection of Zn²⁺ in aqueous media and even in biological systems like zebrafish. mdpi.com This sensor exhibited a "turn-on" fluorescence response and had a detection limit of 0.41 μM, which is significantly lower than the WHO's recommended limit. mdpi.com

The design of these sensors can be fine-tuned to achieve high selectivity for a particular ion. bohrium.com However, a challenge remains in developing sensors that are effective in aqueous solutions, which is crucial for many practical applications. bohrium.com Future research is directed towards modifying the indole structure to improve water solubility and enhance their performance in environmental and biological sensing. bohrium.com

Role in Advanced Catalysis and Reaction Development

The indole scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials, driving continuous interest in the development of efficient synthetic routes to functionalized indole derivatives. nih.gov Catalysis plays a pivotal role in this endeavor, with a focus on selective C-H functionalization and cross-coupling reactions. nih.govthieme-connect.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions have been successfully applied to the synthesis of 2,3-diarylindoles from 2,3-dihaloindoles, demonstrating their utility in constructing complex indole-based architectures. researchgate.net The reliability and versatility of these methods allow for the rapid expansion of structure-activity relationships in drug discovery and the large-scale synthesis of clinical candidates. nih.govmdpi.com

Future Research Directions and Concluding Remarks

Development of Sustainable and Green Synthetic Routes for Diarylindoles

The synthesis of diarylindoles, including 6-Methyl-2,3-diphenyl-1H-indole, has traditionally relied on methods that are often resource-intensive. The future necessitates a shift towards more environmentally benign and sustainable synthetic protocols. Green chemistry principles, such as maximizing atom economy and utilizing less hazardous reagents, are central to this evolution. su.se

Key areas for future research include: